molecular formula C21H22ClN3O3S B2515185 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1421442-17-2

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2515185
CAS No.: 1421442-17-2
M. Wt: 431.94
InChI Key: SDSFZOOFXGYPSV-UHFFFAOYSA-N
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Description

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the synthesis of novel thiazolyl urea derivatives, with studies focusing on their structural confirmation through various analytical techniques. For instance, the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives and their structural confirmation through elemental analysis, NMR, and X-ray diffraction analysis highlights the scientific interest in exploring the structural dimensions of such compounds (Ling et al., 2008). These studies often aim at understanding the molecular framework and potential biological activity of these compounds.

Biological Activity and Potential Therapeutic Applications

The biological evaluation of thiazolyl urea derivatives has shown promising antitumor activities, indicating their potential therapeutic applications. Such studies are crucial in the drug discovery process, providing a foundation for further research into the therapeutic potential of these compounds in treating various diseases, including cancer (Ling et al., 2008).

Analytical and Pharmacokinetic Studies

The development of stable deuterium-labeled thiazolyl urea derivatives for use as internal standards in LC–MS analysis represents another significant application. Such compounds are crucial for accurate drug absorption, distribution, and pharmacokinetics studies, facilitating the evaluation of drug efficacy and safety (Liang et al., 2020).

Material Science and Corrosion Inhibition

In the field of material science, thiazolyl urea derivatives have been investigated for their corrosion inhibition properties. This research is vital for developing new materials that can resist corrosion, extending the lifespan of metal structures and components in various industrial applications (Mistry et al., 2011).

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-13-19(29-20(25-13)15-6-4-5-7-16(15)22)12-24-21(26)23-11-14-8-9-17(27-2)18(10-14)28-3/h4-10H,11-12H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSFZOOFXGYPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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